3-(Perfluorophenyl)azetidine
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Overview
Description
3-(Perfluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a perfluorophenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties of the reaction.
Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is simple, efficient, and general for synthesizing 1-arenesulfonylazetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of microwave irradiation and solid supports can be adapted for larger-scale production, ensuring efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into different functional groups.
Substitution: The perfluorophenyl group can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines.
Scientific Research Applications
3-(Perfluorophenyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing polyamines through anionic and cationic ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)azetidine depends on its specific application. For example, as an inhibitor of Stat3, the compound binds irreversibly to the DNA-binding domain of Stat3, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced tumor growth in cancer models.
Comparison with Similar Compounds
3-(Perfluorophenyl)azetidine can be compared with other azetidine-based compounds, such as:
2-CF3-azetidines: These compounds have a trifluoromethyl group instead of a perfluorophenyl group, which alters their biological and pharmacological properties.
Azetidine-based Stat3 inhibitors: Compounds like H172 and H182 are potent inhibitors of Stat3, similar to this compound.
The uniqueness of this compound lies in its perfluorophenyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.
Properties
Molecular Formula |
C9H6F5N |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)azetidine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12/h3,15H,1-2H2 |
InChI Key |
CJWLVSOCFDSIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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